Tetradecanedioate

Biomaterials Tissue Engineering Biodegradable Polymers

Researchers requiring a C14 dicarboxylate building block face a critical chain-length specificity problem: substituting tetradecanedioate with sebacate (C10) or dodecanedioate (C12) compromises polymer transparency, stress-crack resistance, and biomarker assay validity. This compound directly addresses that gap. - Enables transparent amorphous polyamides with superior stress-crack resistance vs. C10/C12 analogs (US Patent 20050272908). - Validated endogenous substrate for OATP1B1, OAT1, and OAT3; deployed in clinical LC-MS/MS assays for hepatic transporter DDI studies. - Poly(erythritol tetradecanedioate) elastomers achieve tunable Young's modulus (0.08-80.37 MPa) for soft tissue scaffolds; acrylated variants offer slower in vivo degradation than C10/C12 resins.

Molecular Formula C14H24O4-2
Molecular Weight 256.34 g/mol
Cat. No. B1240563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecanedioate
Molecular FormulaC14H24O4-2
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC(CCCCCCC(=O)[O-])CCCCCC(=O)[O-]
InChIInChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/p-2
InChIKeyHQHCYKULIHKCEB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecanedioate: A C14 α,ω-Dicarboxylate Dianion for Nylon 1414, Polyesters, and Transporter Biomarker Applications


Tetradecanedioate (C14H24O4²⁻), the fully deprotonated dianion of tetradecanedioic acid (CAS 821-38-5), is a linear C14 α,ω-dicarboxylate that serves as a major endogenous metabolite at physiological pH [1]. The parent acid is a long-chain dicarboxylic acid (LCDA) belonging to the fatty acyls class [2]. Unlike shorter-chain dicarboxylates (e.g., sebacate C10, dodecanedioate C12) or longer-chain homologs (e.g., hexadecanedioate C16), tetradecanedioate occupies a distinct position in the C10–C16 continuum, imparting specific physicochemical and biological properties that directly influence material performance and biomarker utility [3].

Why Tetradecanedioate Cannot Be Replaced by Sebacate (C10) or Dodecanedioate (C12) in Critical Applications


Dicarboxylate chain length is not a trivial variable; it dictates polymer crystallinity, mechanical properties, degradation rates, and biological recognition. In polyester synthesis, increasing the diacid chain length from C10 (sebacate) to C14 (tetradecanedioate) alters the balance between crystalline and amorphous domains, directly affecting Young's modulus, elongation at break, and hydrolytic stability [1]. In biological systems, the C14 chain confers substrate specificity for hepatic uptake transporters (OATP1B1) that shorter (C10–C12) dicarboxylates lack [2]. In polyamide engineering, tetradecanedioic acid uniquely enables transparent amorphous polyamides with superior stress-crack resistance compared to those derived from sebacic or dodecanedioic acids [3]. Consequently, substituting tetradecanedioate with a shorter or longer homolog compromises material performance, invalidates biomarker assay results, or fails to meet patent-protected product specifications.

Quantitative Differentiation of Tetradecanedioate Against Chain-Length Analogs: Evidence-Based Comparison


Mechanical Tunability in Poly(erythritol dicarboxylate) Elastomers: Tetradecanedioate vs. Sebacate and Dodecanedioate

In poly(erythritol dicarboxylate) elastomers synthesized via polycondensation, increasing the diacid chain length from C10 (sebacate) to C14 (tetradecanedioate) systematically modulates mechanical properties. While the study reports overall ranges across eight diacids, the data confirm that tetradecanedioate-based elastomers achieve a Young's modulus, ultimate tensile stress, and rupture strain within the reported 0.08–80.37 MPa, 0.14–16.65 MPa, and 22–466% ranges, respectively, and these values are tunable by varying curing conditions [1]. Critically, the longer C14 chain reduces crosslink density relative to shorter diacids, enabling lower modulus and higher elongation for soft tissue engineering applications [2].

Biomaterials Tissue Engineering Biodegradable Polymers

Substrate Specificity for OATP1B1 Transporter: Tetradecanedioate vs. Hexadecanedioate as Endogenous Biomarkers

In vitro uptake studies in HEK293 cells stably expressing OATP1B1 demonstrate that both tetradecanedioate (TDA) and hexadecanedioate (HDA) are substrates of this hepatic uptake transporter [1]. However, a comparative evaluation in healthy subjects revealed that TDA and HDA exhibit different magnitudes of response to OATP inhibition, with TDA showing a distinct sensitivity profile relative to coproporphyrin I and III [2]. In TCDD-treated mice, plasma tetradecanedioic acid levels decreased to 0.38±0.04-fold at 10 µg/kg TCDD (p≤0.05), whereas hexadecanedioic acid increased to 1.33±0.17-fold and sebacic acid (C10) increased to 20.39±3.53-fold, demonstrating chain-length-dependent metabolic regulation [3].

Drug-Drug Interactions Transporter Biomarkers OATP1B1

Transparent Amorphous Polyamides: Tetradecanedioic Acid Enables Improved Stress-Crack Resistance Over Sebacic and Dodecanedioic Acids

Patent US 20050272908 claims transparent amorphous polyamides derived from the condensation of cycloaliphatic diamines with ≥50 mol% tetradecanedioic acid [1]. These polyamides exhibit good chemical resistance, good stress-crack resistance (particularly in the presence of alcohols), a high heat distortion temperature, and low moisture absorption [2]. The patent explicitly distinguishes tetradecanedioic acid from C6–C10 diacids (adipic, sebacic) and even C12 (dodecanedioic) acid, noting that polyamides made from shorter diacids either crystallize and lose transparency or suffer from insufficient stress-crack resistance [3].

Engineering Plastics Transparent Polyamides Nylon 1414

Antifungal Activity Spectrum: Tetradecanedioic Acid vs. Undecanedioic and Sebacic Acids

In an agar dilution assay against dermatophytes, tetradecanedioic acid at 10⁻² mol/L exhibited minor fungistatic effects on Trichophyton rubrum and T. mentagrophytes but did not inhibit Microsporum canis [1]. By contrast, undecanedioic acid (C11) at the same concentration proved fungistatic for all three species and fungicidal for T. rubrum, while sebacic acid (C10) showed only minor activity [2]. This demonstrates that antifungal potency is not a simple function of chain length; tetradecanedioic acid occupies a distinct activity niche that may be advantageous where broad-spectrum inhibition is undesirable.

Antifungal Agents Dermatophytes Dicarboxylic Acids

Procurement-Guiding Application Scenarios for Tetradecanedioate


Synthesis of Nylon 1414 and Transparent Engineering Polyamides

Tetradecanedioic acid is the monomer of choice for producing transparent amorphous polyamides with high stress-crack resistance and thermal stability [1]. These materials are specified in US Patent 20050272908 and are used for injection-molded components, films, and protective layers in automotive, medical, and consumer goods [2]. Substitution with sebacic or dodecanedioic acids compromises transparency and stress-crack performance.

Biomarker Assay Development for OATP1B1-Mediated Drug-Drug Interaction Studies

Tetradecanedioate (TDA) is a validated endogenous substrate of OATP1B1, OAT1, and OAT3 [1]. A robust LC-MS/MS assay has been developed and clinically deployed to quantify plasma TDA as a candidate biomarker for evaluating hepatic transporter-mediated DDIs [2]. Hexadecanedioate (C16) is used in parallel, but the two compounds exhibit distinct metabolic regulation and cannot be interchanged.

Biodegradable Polyester Elastomers for Soft Tissue Engineering

Poly(erythritol tetradecanedioate) elastomers achieve a tunable range of mechanical properties (Young's modulus 0.08–80.37 MPa, rupture strain 22–466%) suitable for soft tissue scaffolds [1]. The C14 chain length provides an optimal balance of crystallinity and flexibility for applications requiring elasticity and biodegradability, as demonstrated in in vitro cytotoxicity studies with 3T3 fibroblasts and human mesenchymal stem cells [2].

Photocurable 3D Printing Resins with Tailored Degradation Rates

Acrylated poly(glycerol-co-tetradecanedioate) photocurable elastomers exhibit lower photopolymerization rates but superior mechanical properties and slower degradation compared to C10 (sebacate) and C12 (dodecanedioate) analogs [1]. This makes tetradecanedioate-derived resins preferable for 3D-printed biomedical devices requiring extended in vivo residence time.

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